molecular formula C7H9FN2 B12624714 2-(4-Fluoro-pyridin-3-YL)-ethylamine

2-(4-Fluoro-pyridin-3-YL)-ethylamine

Cat. No.: B12624714
M. Wt: 140.16 g/mol
InChI Key: DGYHDFJSIMBKKT-UHFFFAOYSA-N
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Description

2-(4-Fluoro-pyridin-3-YL)-ethylamine is a chemical compound that features a pyridine ring substituted with a fluorine atom at the 4-position and an ethylamine group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoro-pyridin-3-YL)-ethylamine typically involves the reaction of 3-bromo-4-fluoropyridine with ethylamine. A common method includes heating a mixture of 3-bromo-4-fluoropyridine and ethylamine in a microwave at 120°C for 45 minutes. The reaction mixture is then dissolved in ethyl acetate, washed with water and brine, dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography using a silica gel column with a gradient of ethyl acetate and petroleum ether .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoro-pyridin-3-YL)-ethylamine can undergo various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom on the pyridine ring can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The ethylamine group can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium-catalyzed coupling reactions using reagents like palladium acetate and phosphine ligands.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-(4-Fluoro-pyridin-3-YL)-ethylamine has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It can be used in the study of biological pathways and mechanisms due to its structural similarity to biologically active molecules.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-pyridin-3-YL)-ethylamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the ethylamine group can participate in hydrogen bonding and electrostatic interactions with the target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a fluorine atom and an ethylamine group allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various research fields.

Properties

Molecular Formula

C7H9FN2

Molecular Weight

140.16 g/mol

IUPAC Name

2-(4-fluoropyridin-3-yl)ethanamine

InChI

InChI=1S/C7H9FN2/c8-7-2-4-10-5-6(7)1-3-9/h2,4-5H,1,3,9H2

InChI Key

DGYHDFJSIMBKKT-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1F)CCN

Origin of Product

United States

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